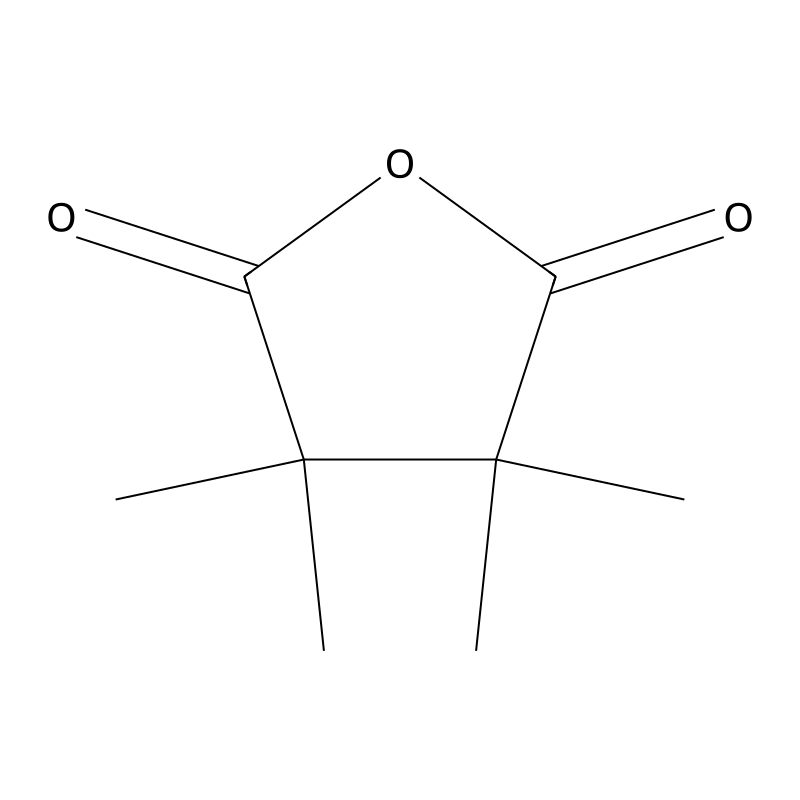Tetramethylsuccinic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification of Cellulose Nanocrystals
Scientific Field: Polymer Chemistry.
Application Summary: Succinic anhydride is used for the surface modification of cellulose nanocrystals (CNC).
Methods of Application: The heterogeneous esterification of CNC with succinic anhydride was investigated.
Synthesis of Novel Heterocyclic Compounds
Scientific Field: Organic Chemistry.
Application Summary: Succinic anhydride is used in the synthesis of novel heterocyclic compounds through a multi-step process involving azo dye, ester, and hydrazide.
Methods of Application: Initially, azo dye is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester is formed by reacting azo dye with concentrated sulfuric acid. Hydrazide is then synthesized by reacting ester with 80% hydrazine hydrate.
Results: The biological activity of these synthesized compounds was also investigated.
Modification of Poly(lactic acid)
Scientific Field: Polymer Science.
Application Summary: Succinic anhydride is used in the chemical modification of poly(lactic acid) (PLA) with different monomers.
Methods of Application: Maleic anhydride (MA) and glycidyl methacrylate (GMA) were grafted separately onto PLA in the presence of peroxide.
Results: The results showed that the two different monomers modified PLA properties differently.
Homogeneous Modification of Cellulose
Application Summary: Succinic anhydride is used for the homogeneous modification of cellulose.
Methods of Application: The modification is performed using tetrabutylammonium acetate (TBAA)/dimethyl sulfoxide (DMSO) mixed solvent.
Results: The highest degree of substitution was achieved by optimizing the reaction parameters.
Modification of Starch
Application Summary: Succinic anhydride is used in the chemical modification of starch via esterification.
Methods of Application: The degree of substitution (DS) for modified starch is targeted within high (1.5–3), medium (0.2–1.5), and low (0.01–0.2).
Synthesis of Thioesters
Tetramethylsuccinic anhydride is a cyclic organic compound with the molecular formula . It is recognized as the anhydride of 2,2,3,3-tetramethylsuccinic acid and is also known by its IUPAC name, 3,3,4,4-tetramethyloxolane-2,5-dione. The compound appears as a white crystalline solid with a pungent odor reminiscent of camphor. Its structure consists of a five-membered ring containing two carbonyl groups and is characterized by the presence of four methyl groups attached to the carbon atoms that are not adjacent to the oxygen in the ring .
Several compounds share structural similarities with tetramethylsuccinic anhydride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Succinic Anhydride | Simple dicarboxylic acid anhydride; less sterically hindered. | |
| Maleic Anhydride | Unsaturated cyclic anhydride; used in polymer production. | |
| Phthalic Anhydride | Aromatic compound; widely used in plasticizers and dyes. | |
| 3,3-Dimethylsuccinic Anhydride | Similar structure but fewer methyl groups; different reactivity profile. |
Tetramethylsuccinic anhydride is unique due to its high steric hindrance from four methyl groups, which affects its reactivity compared to simpler anhydrides like succinic or maleic anhydrides . This steric hindrance may limit certain types of reactions while enhancing others, making it valuable in specific chemical applications.








